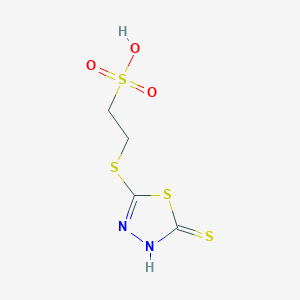![molecular formula C12H8N2O2S2 B3360762 5-(2-(Benzo[d]oxazol-2(3H)-ylidene)ethylidene)-2-thioxothiazolidin-4-one CAS No. 89735-52-4](/img/structure/B3360762.png)
5-(2-(Benzo[d]oxazol-2(3H)-ylidene)ethylidene)-2-thioxothiazolidin-4-one
描述
5-(2-(Benzo[d]oxazol-2(3H)-ylidene)ethylidene)-2-thioxothiazolidin-4-one is a heterocyclic compound that features both benzoxazole and thiazolidinone moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Benzo[d]oxazol-2(3H)-ylidene)ethylidene)-2-thioxothiazolidin-4-one typically involves the condensation of benzo[d]oxazole derivatives with thiazolidinone derivatives. One common method involves the reaction of 2-aminophenol with chloroacetic acid to form 2-chloromethylbenzo[d]oxazole. This intermediate is then reacted with thiosemicarbazide to yield the desired thioxothiazolidinone compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the thioxothiazolidinone ring.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with sulfoxide or sulfone functionalities.
Reduction: Reduced derivatives with hydroxyl or amine functionalities.
Substitution: Substituted benzoxazole derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine
In medicinal chemistry, derivatives of this compound have shown promise as therapeutic agents. They have been investigated for their potential to inhibit enzymes and receptors involved in various diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .
作用机制
The mechanism of action of 5-(2-(Benzo[d]oxazol-2(3H)-ylidene)ethylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors, modulating their signaling pathways .
相似化合物的比较
Similar Compounds
Benzoxazole derivatives: Compounds like 2-methoxybenzo[d]oxazole and 2-ethoxybenzo[d]oxazole share structural similarities and exhibit similar biological activities.
Thiazolidinone derivatives: Compounds such as 2-thioxothiazolidin-4-one and its derivatives are structurally related and have comparable chemical properties.
Uniqueness
What sets 5-(2-(Benzo[d]oxazol-2(3H)-ylidene)ethylidene)-2-thioxothiazolidin-4-one apart is its dual functionality, combining the properties of both benzoxazole and thiazolidinone moieties. This unique structure allows for a broader range of chemical reactions and biological activities, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
5-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-4-hydroxy-3H-1,3-thiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S2/c15-11-9(18-12(17)14-11)5-6-10-13-7-3-1-2-4-8(7)16-10/h1-6,15H,(H,14,17)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYWTASEIANBQM-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C=CC3=C(NC(=S)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C=C/C3=C(NC(=S)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50755154 | |
| Record name | 5-[2-(1,3-Benzoxazol-2(3H)-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50755154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89735-52-4 | |
| Record name | 5-[2-(1,3-Benzoxazol-2(3H)-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50755154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-Pyrano[3,2-b]pyridine-4-acetaldehyde, 3,4-dihydro-](/img/structure/B3360685.png)






![2-Ethoxy-3-nitroimidazo[1,2-a]pyridine](/img/structure/B3360743.png)




![3,6-Dioxo-2,3,6,7-tetrahydro-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B3360781.png)

